2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as 2-furanilides and aralkylamines . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . Aralkylamines are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials . Protodeboronation of pinacol boronic esters is a common approach used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves multiple rings and functional groups. The compound contains a furan ring, a pyridine ring, and a benzenesulfonamide group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The compound can undergo a variety of reactions, including oxidation, amination, halogenation, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Drug Metabolism
Compounds with complex heterocyclic structures, similar to "2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide," often play significant roles in drug development, particularly as enzyme inhibitors. For example, studies on the metabolism of dietary heterocyclic amines in humans have shown the importance of understanding how certain enzymes metabolize drugs and potential carcinogens, with implications for cancer research and treatment strategies (Boobis et al., 1994). These insights are crucial for developing new therapeutic agents that can modulate enzyme activity to treat diseases.
Pharmacokinetics and Toxicology
The pharmacokinetics and toxicology of compounds provide essential data for evaluating their safety and efficacy as potential therapeutic agents. For instance, the study of methemoglobinemia due to exposure to certain chemicals highlights the importance of understanding the toxicological profiles of compounds (Rodríguez et al., 1994). This knowledge aids in the safe design and use of new drugs, ensuring they provide therapeutic benefits without undue risk.
Biomarker Development
Research on biomarkers for exposure to specific chemicals, such as those found in the environment or diet, is another area where compounds with structures similar to "this compound" could have applications. For example, the development of methods to measure carcinogenic heterocyclic aromatic amines in human hair presents a noninvasive way to monitor exposure to potential carcinogens, with implications for both epidemiological studies and individual health monitoring (Le Marchand et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit high coumarin 7-hydroxylase activity . This suggests that the compound may interact with enzymes involved in drug metabolism, such as cytochrome P450 enzymes.
Mode of Action
It is suggested that similar compounds can act in the hydroxylation of anti-cancer drugs . This implies that the compound may play a role in the metabolic activation of certain drugs.
Biochemical Pathways
Similar compounds have been reported to be competent in the metabolic activation of aflatoxin b1 , suggesting that the compound may influence pathways related to the metabolism of certain toxins.
Result of Action
The compound’s potential role in the hydroxylation of anti-cancer drugs suggests that it may contribute to the activation of these drugs, potentially enhancing their therapeutic effects.
Eigenschaften
IUPAC Name |
2-cyano-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c18-8-14-3-1-2-4-17(14)24(21,22)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h1-7,9,11-12,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTWKHXRMSOFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.